Ethanolamine benzoate hydrochloride
Overview
Description
Ethanolamine benzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of ethanolamine, where the ethanolamine is esterified with benzoic acid and then converted to its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanolamine benzoate hydrochloride typically involves the esterification of ethanolamine with benzoic acid, followed by the conversion of the resulting ester to its hydrochloride salt. One common method involves the reaction of ethanolamine with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form ethanolamine benzoate. This ester is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanolamine benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Ethanolamine or benzyl alcohol.
Substitution: Various substituted ethanolamine derivatives.
Scientific Research Applications
Ethanolamine benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cell membrane dynamics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a corrosion inhibitor in pharmaceutical packaging.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethanolamine benzoate hydrochloride involves its interaction with biological membranes and proteins. The compound can act as a surfactant, altering the surface tension of cell membranes and affecting membrane permeability. It can also interact with enzymes and other proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler form of ethanolamine benzoate hydrochloride, used in similar applications but with different properties.
Diethanolamine: Contains two ethanolamine groups, used in the production of surfactants and as a corrosion inhibitor.
Triethanolamine: Contains three ethanolamine groups, widely used in cosmetics and industrial applications
Uniqueness
This compound is unique due to its esterified benzoate group, which imparts different chemical properties compared to other ethanolamine derivatives. This esterification enhances its solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-aminoethyl benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMLOSVFWKYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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